N-Methylcorydaldine Demonstrates Anti-Secretory Activity Comparable to the Proton Pump Inhibitor Omeprazole
In an in vitro H+/K+-ATPase assay, N-Methylcorydaldine (designated as compound 3) demonstrated anti-secretory activity comparable to the standard drug omeprazole [1]. This finding was part of a larger study where 12 compounds were evaluated; only three compounds, including N-Methylcorydaldine, showed this promising activity .
| Evidence Dimension | H+/K+-ATPase inhibitory activity (in vitro) |
|---|---|
| Target Compound Data | Promising anti-secretory activity (comparable to omeprazole) |
| Comparator Or Baseline | Omeprazole (standard proton pump inhibitor) |
| Quantified Difference | Activity described as 'comparable' to omeprazole |
| Conditions | In vitro H+/K+-ATPase assay |
Why This Matters
This establishes N-Methylcorydaldine as a natural product-derived compound with a functional profile akin to a clinically used drug, validating its utility in studies of gastric acid secretion pathways.
- [1] Yadav, D. K., et al. (2011). Anti-ulcer constituents of Annona squamosa twigs. Fitoterapia, 82(4), 666-675. View Source
